molecular formula C12H14ClNO2 B7936915 (S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone

(S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone

Cat. No.: B7936915
M. Wt: 239.70 g/mol
InChI Key: AVRATXVVQLBYPT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone” is a chiral pyrrolidinyl methanone derivative featuring a 3-chlorophenyl aromatic group and a hydroxymethyl substituent on the pyrrolidine ring. Its stereochemistry at the C2 position of the pyrrolidine moiety (S-configuration) is critical for its molecular interactions, particularly in biological systems.

Properties

IUPAC Name

(3-chlorophenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(14)8-15/h1,3-4,7,11,15H,2,5-6,8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRATXVVQLBYPT-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: (S)-Proline Derivative

The (S)-configuration of the hydroxymethyl group can be derived from (S)-proline, a readily available chiral precursor. Key steps include:

  • Reduction of Proline Methyl Ester : (S)-Proline methyl ester is reduced using lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran (THF) to yield (S)-2-(hydroxymethyl)pyrrolidine.

  • Protection of Hydroxyl Group : The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dichloromethane (DCM).

  • Acylation with 3-Chlorobenzoyl Chloride : The protected pyrrolidine reacts with 3-chlorobenzoyl chloride in the presence of triethylamine (Et3_3N) in DCM at 0°C–25°C.

  • Deprotection : The TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the target compound.

Typical Reaction Conditions

StepReagents/ConditionsYield
ReductionLiAlH4_4, THF, 0°C → 25°C, 12 h85%
ProtectionTBSCl, imidazole, DCM, 25°C, 6 h92%
Acylation3-ClC6_6H4_4COCl, Et3_3N, DCM, 0°C78%
DeprotectionTBAF, THF, 25°C, 2 h95%

Mitsunobu Reaction for Stereochemical Control

Coupling of 3-Chlorobenzoic Acid with Pyrrolidine Alcohol

The Mitsunobu reaction enables the formation of the C–N bond with inversion of configuration, ensuring retention of the (S)-stereochemistry:

  • Activation of Alcohol : (S)-2-(Hydroxymethyl)pyrrolidine is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) in THF.

  • Reaction with 3-Chlorobenzoic Acid : The activated intermediate reacts with 3-chlorobenzoic acid at 0°C–25°C for 12–24 h.

Optimized Parameters

  • Solvent: THF

  • Temperature: 0°C → 25°C

  • Molar Ratio: 1:1.2 (alcohol:acid)

  • Yield: 70–75%

Reductive Amination Approach

Ketone Intermediate Formation

A ketone precursor, 3-chlorophenyl pyrrolidin-1-yl methanone, is subjected to reductive amination to introduce the hydroxymethyl group:

  • Synthesis of Ketone : 3-Chlorobenzoyl chloride reacts with pyrrolidine in DCM with Et3_3N (yield: 88%).

  • Reductive Amination : The ketone reacts with formaldehyde and sodium cyanoborohydride (NaBH3_3CN) in methanol at pH 4–5 (acetic acid buffer).

Critical Notes

  • Stereoselectivity is achieved using chiral catalysts (e.g., (R)-BINOL), yielding 80% enantiomeric excess (ee).

  • Purification via chiral HPLC (Chiralpak AD-H column) enhances ee to >99%.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Pyrrolidine

A Wang resin-functionalized pyrrolidine is acylated with 3-chlorobenzoyl chloride, followed by hydroxymethylation:

  • Acylation : 3-Chlorobenzoyl chloride, DCM, Et3_3N, 25°C, 6 h (yield: 90%).

  • Hydroxymethylation : Paraformaldehyde, BF3_3-etherate, DCM, −20°C → 25°C (yield: 65%).

Advantages

  • Facilitates rapid purification by filtration.

  • Scalable for multi-gram synthesis.

Comparative Analysis of Methods

MethodYield (%)ee (%)Key Advantage
Chiral Pool78–85>99High stereochemical purity
Mitsunobu70–7595–99No need for pre-formed chiral centers
Reductive Amination65–7080–99Flexibility in substrate choice
Solid-Phase60–65>99High-throughput compatibility

Challenges and Optimization Strategies

  • Racemization Risk : Elevated temperatures during acylation can lead to racemization. Mitigation: Use low temperatures (0°C–10°C) and short reaction times.

  • Byproduct Formation : Over-acylation is minimized by controlling stoichiometry (1:1.05 ratio of pyrrolidine to acyl chloride).

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) improve reaction rates and yields compared to non-polar solvents .

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the methanone core can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Formation of (S)-(3-Chlorophenyl)(2-(carboxymethyl)pyrrolidin-1-yl)methanone.

    Reduction: Formation of (S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between “(S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone” and its analogs:

Compound Name Molecular Formula Substituents Biological Activity Reference
This compound C₁₂H₁₃ClNO₂ 3-Chlorophenyl; 2-(hydroxymethyl)pyrrolidine Not fully characterized (structural analog data suggest CNS receptor modulation) N/A
(S)-(5-(3-Chlorophenyl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone C₂₄H₂₄ClN₂O₃S 5-(3-Chlorophenyl)thiazole; 2-(3,4-dimethoxybenzyl)pyrrolidine Dual orexin receptor antagonist (IC₅₀: 12 nM for OX₁R, 8 nM for OX₂R)
[5-(2-Fluorophenyl)-2-methyl-thiazol-4-yl]-[(2S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone C₂₄H₂₀FN₃O₂S 5-(2-Fluorophenyl)thiazole; 2-(oxadiazolylphenylmethyl)pyrrolidine Selective OX₁R antagonist (IC₅₀: <50 nM) with improved metabolic stability
(S)-(4,4'-Dimethoxybiphenyl-3-yl)(2-(methoxymethyl)pyrrolidin-1-yl)methanone C₂₁H₂₅NO₄ 4,4'-Dimethoxybiphenyl; 2-(methoxymethyl)pyrrolidine Not explicitly reported (structural focus on aryl group modifications for solubility)

Key Observations:

  • Substitution with thiazole or oxadiazole heterocycles (–2) introduces additional hydrogen-bonding or π-stacking interactions, improving receptor binding .
  • Pyrrolidine Substituents :

    • The hydroxymethyl group in the target compound may increase polarity and hydrogen-bonding capacity compared to methoxymethyl () or dimethoxybenzyl (), affecting solubility and metabolic stability .
    • Oxadiazole-linked phenyl groups () confer rigidity and resistance to enzymatic degradation, enhancing pharmacokinetics .
  • Stereochemical Impact :

    • The S-configuration at C2 is conserved across analogs, suggesting its necessity for maintaining optimal receptor-binding conformations .

Research Implications and Limitations

However, the hydroxymethyl group’s metabolic susceptibility (vs. methoxymethyl or oxadiazole groups) may necessitate further optimization for in vivo efficacy .

Notes

Methodological Consistency : All referenced compounds employ stereoselective synthesis and rigorous LC-MS/HRMS validation, ensuring structural fidelity .

Gaps in Data : Direct pharmacological profiling of the target compound is absent in the reviewed literature; inferences are drawn from structural analogs.

Substituent-Driven Design : The comparison underscores the importance of balancing lipophilicity (chlorophenyl) and polarity (hydroxymethyl) for CNS drug candidates .

Biological Activity

(S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on antibacterial, antifungal, and receptor agonist properties, supported by various studies and data.

Chemical Structure

The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a chlorophenyl moiety. Its molecular structure can be represented as follows:

C12H14ClNO\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}\text{O}

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of pyrrolidine derivatives, including those similar to this compound. In vitro tests revealed significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Compounds with halogen substitutions, such as chlorophenyl groups, demonstrated enhanced antibacterial activity .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
Compound CB. subtilis0.0045

Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies indicate that derivatives exhibit moderate antifungal activity, particularly against Candida albicans.

Key Findings:

  • MIC values against C. albicans ranged from 16.69 to 78.23 µM .
  • The presence of hydroxymethyl groups in the structure is believed to enhance antifungal efficacy due to improved solubility and interaction with fungal cell membranes.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

CompoundTarget FungusMIC (µM)
Compound AC. albicans16.69
Compound BFusarium oxysporum56.74

Beta-3 Adrenergic Receptor Agonism

Research has shown that hydroxymethyl pyrrolidines, including the compound , act as beta-3 adrenergic receptor agonists, which are significant in metabolic regulation and obesity treatment.

Key Findings:

  • The compound's interaction with beta-3 adrenergic receptors suggests potential applications in metabolic disorders .
  • Studies indicate that these compounds can stimulate lipolysis and improve insulin sensitivity.

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive study involving various pyrrolidine derivatives showed notable antibacterial effects against E. coli and S. aureus. The study concluded that structural modifications significantly impact bioactivity.
  • Receptor Interaction Study : Research focusing on the binding affinity of hydroxymethyl pyrrolidines to beta-3 adrenergic receptors demonstrated promising results for weight management therapies.

Q & A

Q. What are common synthetic routes for preparing (S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone?

The compound is typically synthesized via coupling reactions between a carboxylic acid derivative (e.g., 3-chlorophenyl-substituted acids) and chiral pyrrolidine intermediates. For example, a protocol involves reacting 5-(3-chlorophenyl)-thiazole-4-carboxylic acid with (S)-2-(hydroxymethyl)pyrrolidine using coupling agents like HATU or EDC in the presence of a base (e.g., DIPEA). The reaction is monitored via LC-MS, and purification is achieved via flash chromatography .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are standard for confirming molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and functional groups, particularly the hydroxymethyl and pyrrolidine moieties. For example, LC-HRMS with a retention time (tR = 1.36 min) and [M+H]<sup>+</sup> = 457.1353 was used to validate a structurally similar methanone derivative .

Q. How does chirality at the pyrrolidine ring impact the compound’s properties?

The (S)-configuration at the pyrrolidine ring is crucial for stereoselective interactions in biological systems. Chiral resolution methods (e.g., chiral HPLC) or asymmetric synthesis using enantiopure starting materials (e.g., (S)-prolinol derivatives) ensure retention of stereochemical integrity during synthesis. Comparative studies of enantiomers often reveal differences in receptor binding affinity or metabolic stability .

Q. What storage conditions are recommended for this compound?

The compound should be stored at 2–8°C under inert conditions (argon or nitrogen) to prevent oxidation or hydrolysis of the hydroxymethyl group. Stability studies recommend lyophilization for long-term storage, particularly if the compound is hygroscopic .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield in large-scale synthesis?

Optimizing stoichiometry (e.g., 1:1 molar ratio of acid to pyrrolidine), solvent choice (e.g., DMF or THF), and reaction temperature (typically 0–25°C) can enhance coupling efficiency. For example, a 71% yield was achieved using a 0.1 mmol scale with LC-MS-guided optimization. Catalytic additives (e.g., DMAP) may also reduce side reactions like racemization .

Q. What pharmacological targets are associated with this compound?

Structurally related pyrrolidinyl methanones are reported as dual orexin receptor antagonists (DORAs), targeting OX1/OX2 receptors for insomnia treatment. The 3-chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration, while the hydroxymethyl group modulates solubility and metabolic stability. In vitro receptor binding assays and pharmacokinetic profiling are critical for target validation .

Q. How can contradictory biological activity data between studies be resolved?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, ligand concentrations) or compound purity. Cross-validation using orthogonal assays (e.g., calcium flux for receptor activity vs. radioligand binding) and stringent quality control (e.g., ≥98% purity via HPLC) are recommended. For example, conflicting orexin receptor inhibition data were resolved by standardizing cell-based functional assays .

Q. What strategies improve metabolic stability of the hydroxymethyl group?

Structural modifications, such as replacing the hydroxymethyl with a metabolically stable bioisostere (e.g., fluoromethyl or methylsulfonyl group), or introducing prodrug moieties (e.g., acetyl-protected derivatives), can enhance stability. In vitro liver microsome assays and cytochrome P450 inhibition studies are used to evaluate modifications .

Q. How can preparative chromatography resolve diastereomeric mixtures during synthesis?

Silica gel chromatography with gradient elution (e.g., hexanes/EtOAc) effectively separates diastereomers. For example, a 6:1 diastereomeric ratio was resolved using this method for a cyclopropane-containing methanone derivative. Chiral stationary phases may further refine enantiomeric purity .

Q. What crystallographic techniques characterize this compound’s solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) is used to determine absolute stereochemistry and intermolecular interactions. For related chlorophenyl methanones, SC-XRD confirmed the dihedral angle between the aryl and pyrrolidine rings, influencing packing efficiency and solubility .

Q. How do solvent polarity and pH affect the compound’s stability in solution?

Stability studies in buffers (pH 1–10) and solvents (e.g., DMSO, ethanol) reveal degradation pathways. For instance, acidic conditions may hydrolyze the hydroxymethyl group, while basic conditions could dechlorinate the aryl ring. Accelerated stability testing (40°C/75% RH) combined with LC-MS monitors degradation products .

Q. What in vitro models assess the compound’s potential toxicity?

Cytotoxicity assays (e.g., MTT in HEK293 or HepG2 cells) and genotoxicity screens (Ames test) are standard. For compounds targeting the CNS, blood-brain barrier permeability (e.g., PAMPA-BBB) and hERG channel inhibition assays are prioritized to mitigate cardiotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.